molecular formula C14H8Cl2F3NOS B4842295 2,4-dichloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide

2,4-dichloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide

Cat. No. B4842295
M. Wt: 366.2 g/mol
InChI Key: OMUHTCUMSOGVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide, commonly known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

DTTB exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways involved in various cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases by binding to their active site and preventing the cleavage of extracellular matrix proteins. Additionally, DTTB has been found to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects
DTTB has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DTTB has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

DTTB has several advantages as a research tool, including its potent inhibitory activity against specific enzymes and signaling pathways, its relatively low toxicity, and its ease of synthesis. However, there are also some limitations to its use in lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on DTTB. One potential direction is to investigate its potential use as a therapeutic agent for cancer treatment. Additionally, further studies are needed to elucidate the mechanisms underlying its inhibitory activity against specific enzymes and signaling pathways. Finally, the development of more potent and selective analogs of DTTB may lead to the discovery of new therapeutic agents for a range of diseases.

Scientific Research Applications

DTTB has been extensively used in scientific research due to its potential applications in various fields such as pharmacology, medicinal chemistry, and biochemistry. It has been shown to have promising anti-tumor activity and is being investigated for its potential use in cancer treatment. Additionally, DTTB has been found to exhibit potent inhibitory activity against certain enzymes such as matrix metalloproteinases, which are involved in various physiological and pathological processes.

properties

IUPAC Name

2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NOS/c15-8-5-6-9(10(16)7-8)13(21)20-11-3-1-2-4-12(11)22-14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHTCUMSOGVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.